![molecular formula C12H17BrClNO2S B1379009 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1864015-66-6](/img/structure/B1379009.png)

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride” is a chemical compound that has a molecular weight of 235.10 . It is also known as “1-Bromo-4-(methylsulfonyl)benzene” and has the linear formula BrC6H4SO2CH3 .

Synthesis Analysis

This compound can be synthesized from 4-Bromophenyl methyl sulfone . It can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Molecular Structure Analysis

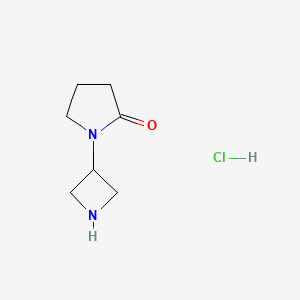

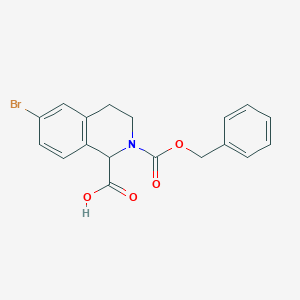

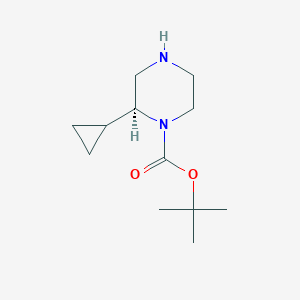

The molecular structure of this compound can be represented by the SMILES stringc1cc(ccc1S(=O)(=O)CC2CCNCC2)Br.Cl . This indicates that it contains a bromophenyl group, a sulfonyl group, and a piperidine group . Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .Physical And Chemical Properties Analysis

The compound has a melting point of 103-107 °C . It is also characterized by its linear formula BrC6H4SO2CH3 and its empirical formula C7H7BrO2S .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Propanamide Derivatives Synthesis for Anticancer Evaluation : A study focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. These derivatives, synthesized from 4-methylbenzenesulfonylchloride and ethyl 4-piperidinecarboxylate among other steps, showed promising anticancer activity, particularly compounds with low IC50 values indicating strong anticancer potential relative to doxorubicin, a reference drug (Rehman et al., 2018).

Enzyme and Receptor Inhibition

- Synthesis for Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition : Research involved the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates. These compounds were investigated for their inhibitory activity against tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs), showing selective TACE inhibition and enhanced cellular activity. This suggests potential applications in treating conditions mediated by these enzymes (Venkatesan et al., 2004).

Antibacterial Activity

- N-Substituted Acetamide Derivatives for Antibacterial Screening : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds demonstrated moderate inhibitory activity against various bacterial strains, with one compound showing notable growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antimicrobial Activity Against Plant Pathogens

- 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) Propyl)piperidine Derivatives : Synthesized compounds were evaluated for their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies highlighted that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity, with several compounds showing potent activity (Vinaya et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S.ClH/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYQNFIQPVLFLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride | |

CAS RN |

1864015-66-6 |

Source

|

| Record name | Piperidine, 4-[[(4-bromophenyl)sulfonyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864015-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)

![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)

![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)

![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)

![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)

![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)